molecular formula C15H27N5OS B12244985 N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide

N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide

Cat. No.: B12244985
M. Wt: 325.5 g/mol
InChI Key: NYJSLJOEJDANON-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide is a complex organic compound that features a piperazine ring substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiocyanates under acidic conditions.

    Piperazine Substitution: The thiadiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiadiazole intermediate.

    Amidation: The final step involves the amidation of the intermediate with isopropylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its potential anti-cancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}propanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the thiadiazole moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C15H27N5OS

Molecular Weight

325.5 g/mol

IUPAC Name

N-propan-2-yl-2-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H27N5OS/c1-10(2)13-17-15(22-18-13)20-8-6-19(7-9-20)12(5)14(21)16-11(3)4/h10-12H,6-9H2,1-5H3,(H,16,21)

InChI Key

NYJSLJOEJDANON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C

Origin of Product

United States

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